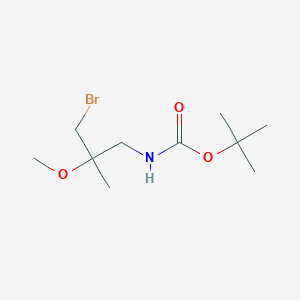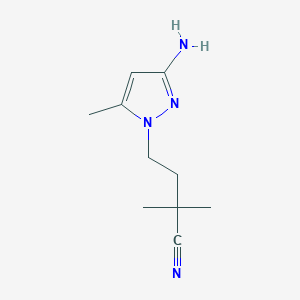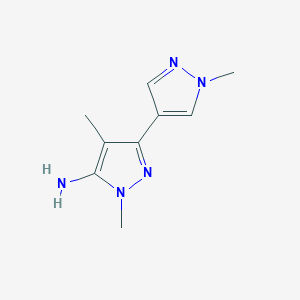![molecular formula C9H13N3O2 B13071736 Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13071736.png)
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound that contains both imidazole and pyrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-aminopyrazine-3-carboxylate with an aldehyde under acidic conditions to form the imidazo[1,5-a]pyrazine ring system. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted imidazo[1,5-a]pyrazine derivatives .
Applications De Recherche Scientifique
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for novel materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate
- Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
- Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals, as it can interact with biological targets in ways that similar compounds cannot .
Propriétés
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)8-11-6-7-5-10-3-4-12(7)8/h6,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGZLCIODBNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B13071665.png)
![2-[(4-Ethylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13071670.png)
![tert-butyl4-{4-[(Z)-N'-[(Z)-4-tert-butylbenzoyloxy]carbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B13071678.png)
![1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071686.png)
![Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13071690.png)








